3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine derivative featuring a tert-butyl carbamate protective group at the 1-position and a pyridin-3-ylmethylsulfanyl substituent at the 3-position. Its stereochemistry (if specified) and substituent positioning influence its biological activity and synthetic utility .
Properties
Molecular Formula |
C15H22N2O2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl 3-(pyridin-3-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-8-6-13(10-17)20-11-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3 |
InChI Key |
LXJAELYCFYBDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyridin-3-ylmethylsulfanyl group. One common method involves the reaction of pyrrolidine with a suitable pyridine derivative under controlled conditions. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ester group or to modify the pyridine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester and analogous compounds derived from the provided evidence:
Key Findings:
Substituent Impact on Reactivity :
- The pyridin-3-ylmethylsulfanyl group distinguishes the target compound from analogs like the tosyloxymethyl derivative (), which is more reactive in substitution reactions due to the labile tosylate group .
- The hydroxyethylsulfanyl substituent () introduces polarity, improving aqueous solubility compared to the hydrophobic pyridinylmethyl group .
Stereochemical Influence :
- The S-configuration in ’s compound may confer distinct binding affinities in chiral environments (e.g., enzyme active sites) compared to racemic or R-configured analogs .
Fluorinated pyridine derivatives () leverage fluorine’s electronegativity to modulate pharmacokinetic properties, a feature absent in the non-fluorinated target compound .
Synthetic Pathways :
- Tosylation () and mesylation () are critical for introducing reactive intermediates, whereas thioether formation (target compound) typically requires thiol-nucleophile reactions under basic conditions .
Biological Activity
3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester functional group. This compound's molecular formula is C16H24N2O2S, with a molecular weight of approximately 308.4 g/mol . Its potential biological activities suggest applications in drug development, particularly in treating various diseases.
Structural Characteristics
The structural uniqueness of 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is attributed to its combination of functional groups that may influence its biological interactions. The presence of the pyridine ring allows for π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions .
Biological Activity
Research indicates that this compound exhibits significant biological activities, primarily through its role as a ligand in receptor binding studies. The following are key findings regarding its biological activity:
- Receptor Binding : The compound has been studied for its ability to bind to specific receptors, which could lead to therapeutic effects against diseases such as cancer and infections .
- Antiviral Activity : Similar compounds have shown potential as inhibitors of viral neuraminidase, suggesting that 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine derivatives may also exhibit antiviral properties .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester:
- Neuraminidase Inhibition : A study on pyrrolidine derivatives indicated that modifications at the nitrogen position could enhance binding affinity and inhibitory activity against influenza virus neuraminidase . This suggests that similar modifications in 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine derivatives could yield promising antiviral agents.
- Enzyme Interaction Studies : The compound's interaction with enzymes has been characterized using various biochemical assays. For instance, enzyme inhibition assays demonstrated that structural analogs effectively reduced enzyme activity by forming stable complexes with active sites .
Comparative Analysis
To better understand the biological potential of 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-(Pyridin-2-ylmethylthio)pyrrolidine | C13H16N2OS | Antimicrobial activity |
| (S)-3-(Pyridin-4-ylmethylsulfanyl)pyrrolidine | C16H24N2O2S | Antiviral properties |
| 4-(Pyridin-3-yloxy)pyrrolidine | C13H16N2O2 | Antioxidant properties |
This table illustrates how different substitutions on the pyridine or pyrrolidine rings can significantly influence their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
